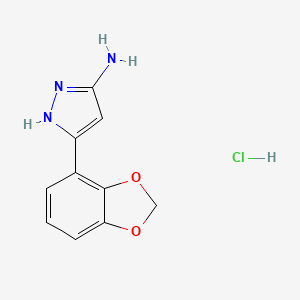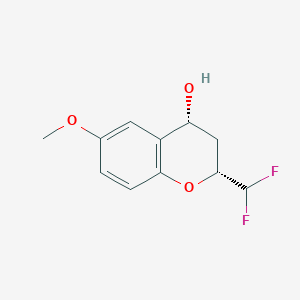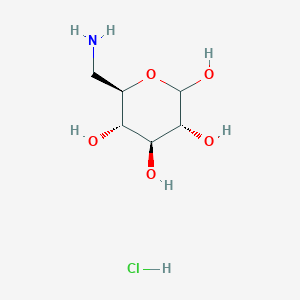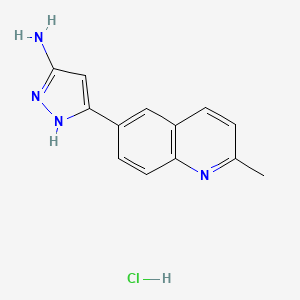![molecular formula C9H11NO3 B13714507 4-[(E)-methoxyiminomethyl]-2-(trideuteriomethoxy)phenol](/img/structure/B13714507.png)
4-[(E)-methoxyiminomethyl]-2-(trideuteriomethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-Methoxyiminomethyl]-2-(trideuteriomethoxy)phenol is a chemical compound with the molecular formula C9H11NO3 It is characterized by the presence of a methoxyiminomethyl group and a trideuteriomethoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-methoxyiminomethyl]-2-(trideuteriomethoxy)phenol typically involves the following steps:
-
Formation of the Methoxyiminomethyl Group: : This step involves the reaction of a suitable aldehyde with methoxyamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds via the formation of an imine intermediate, which is then converted to the methoxyiminomethyl group.
-
Introduction of the Trideuteriomethoxy Group: : The trideuteriomethoxy group can be introduced by reacting the phenol with trideuteromethyl iodide in the presence of a base such as potassium carbonate. This reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-Methoxyiminomethyl]-2-(trideuteriomethoxy)phenol undergoes various types of chemical reactions, including:
-
Oxidation: : The phenol group can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction: : The methoxyiminomethyl group can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions typically require the presence of a catalyst or an activating agent.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., bromine), catalysts (e.g., iron(III) chloride).
Major Products Formed
Oxidation: Quinones, hydroquinones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
4-[(E)-Methoxyiminomethyl]-2-(trideuteriomethoxy)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties. It is used in studies related to enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals. It is studied for its effects on cellular pathways and disease models.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers. It is also used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(E)-methoxyiminomethyl]-2-(trideuteriomethoxy)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes. For example, it may inhibit certain enzymes by forming stable complexes with their active sites, leading to a decrease in enzymatic activity. Additionally, it can interact with cellular membranes and proteins, altering their structure and function.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: Similar structure with an acetate group instead of a trideuteriomethoxy group.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenylamino group instead of a methoxyiminomethyl group.
2-Methoxy-5-((phenylamino)methyl)phenol: Contains a phenylamino group instead of a methoxyiminomethyl group.
Uniqueness
4-[(E)-Methoxyiminomethyl]-2-(trideuteriomethoxy)phenol is unique due to the presence of the trideuteriomethoxy group, which imparts distinct chemical and physical properties. The deuterium atoms can influence the compound’s reactivity, stability, and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
4-[(E)-methoxyiminomethyl]-2-(trideuteriomethoxy)phenol |
InChI |
InChI=1S/C9H11NO3/c1-12-9-5-7(6-10-13-2)3-4-8(9)11/h3-6,11H,1-2H3/b10-6+/i1D3 |
InChI Key |
TWLUCZWNLUUHJT-ZBHLEHSTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)/C=N/OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NOC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(3-triethoxysilylpropylcarbamoylamino)ethoxy]ethyl]pentanamide](/img/structure/B13714435.png)
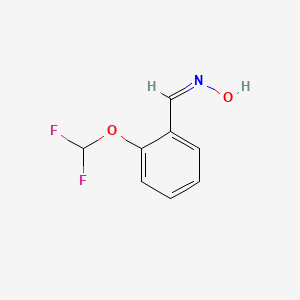
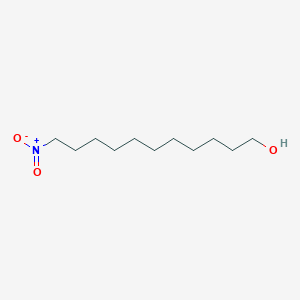


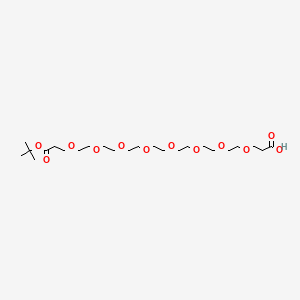
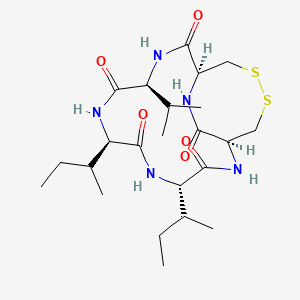
![3-Methyl-1-[1-(3-(trifluoromethyl)phenyl)cyclobutyl]-1-butylamine](/img/structure/B13714498.png)
![1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13714499.png)

